Dimethyl diglycolate

概述

描述

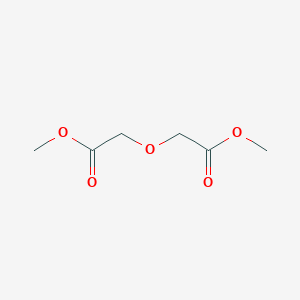

Dimethyl diglycolate, also known as 2,2’-oxydiethanoic acid dimethyl ester, is a chemical compound with the molecular formula C6H10O5. It is a colorless crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals and materials, including high-performance resins and plasticizers .

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl diglycolate can be synthesized through the esterification of diglycolic acid with methanol. The reaction typically involves the use of thionyl chloride as a catalyst. The process begins by dissolving diglycolic acid in anhydrous methanol under a nitrogen atmosphere and cooling the mixture to 0°C. Thionyl chloride is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, yielding this compound as a crystalline white solid .

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving large-scale production efficiently .

化学反应分析

Types of Reactions: Dimethyl diglycolate undergoes various chemical reactions, including:

Hydrogenation: It can be hydrogenated to produce methyl glycolate using silver catalysts supported on silica (Ag/SiO2).

Hydrolysis: The compound can be hydrolyzed to yield diglycolic acid and methanol. This reaction is usually performed in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

Hydrogenation: Silver catalysts supported on silica (Ag/SiO2) are commonly used for the hydrogenation of this compound.

Hydrolysis: Acidic or basic conditions are employed for the hydrolysis of this compound. Common acids include hydrochloric acid and sulfuric acid, while bases such as sodium hydroxide are also used.

Major Products Formed:

Hydrogenation: Methyl glycolate

Hydrolysis: Diglycolic acid and methanol

科学研究应用

Chemistry

- Synthesis of Resins and Plasticizers : DMG is utilized as a precursor in the production of unsaturated polyester resins and plasticizers. These materials are essential for coatings, adhesives, and sealants used in construction and manufacturing industries.

- Intermediate for Organic Synthesis : DMG has been identified as a starting material for synthesizing various 3,4-disubstituted furan-2,5-dicarboxylic acids through condensation reactions with 1,2-carbonyl compounds. This process has shown high yields ranging from 69.1% to 98.6% .

| Reaction Type | Yield Range | Key Reagents |

|---|---|---|

| Furan Synthesis | 69.1% - 98.6% | 1,2-carbonyl compounds |

| Resin Production | N/A | Unsaturated polyesters |

Biology

- Biochemical Assays : DMG is employed in the development of biochemical assays due to its reactivity and solubility properties. It serves as a reagent in various biological studies to explore biochemical pathways.

- Drug Delivery Systems : Research indicates that DMG can be incorporated into polymer prodrugs for anticancer applications. For example, degradable polymer prodrugs based on gemcitabine have been synthesized using DMG as a linker, enhancing drug delivery efficiency .

Medicine

- Pharmaceutical Intermediate : While not directly used as a therapeutic agent, DMG acts as an intermediate in the synthesis of pharmaceutical compounds. Its role in creating biocompatible materials makes it valuable for medical applications.

- Nanoparticle Formulations : Studies have shown that DMG can improve the stability and efficacy of nanoparticle formulations for drug delivery by enhancing hydrophilicity and promoting better drug positioning on the surface .

Industry

- Production of High-Performance Materials : DMG is crucial in manufacturing high-performance resins that are used in automotive and aerospace industries due to their excellent mechanical properties.

- Environmental Applications : The compound has been explored for use in biodegradable polymers, contributing to sustainability efforts within the industry .

Case Study 1: Synthesis of Furan Dicarboxylic Acids

A series of studies focused on using DMG as a precursor for synthesizing furan dicarboxylic acids demonstrated its effectiveness as a building block in organic synthesis. The reactions involved various 1,2-carbonyl compounds under optimized conditions leading to high yields .

Case Study 2: Development of Polymer Prodrugs

Research published on polymer prodrugs highlighted how DMG can be utilized to create nanoparticles with adjustable anticancer activity. By modifying the linker structure with DMG, researchers achieved enhanced drug release kinetics and improved biological performance against cancer cells .

作用机制

The mechanism of action of dimethyl diglycolate is primarily related to its role as an intermediate in chemical reactions. It participates in esterification, hydrogenation, and hydrolysis reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation reactions, the silver catalyst on silica supports the selective reduction of the ester group to produce methyl glycolate .

相似化合物的比较

Dimethyl diglycolate can be compared with other similar compounds such as:

Dimethyl oxalate: Both compounds are esters and undergo similar reactions, but dimethyl oxalate is more commonly used in the production of ethylene glycol.

Diglycolic acid: This is the parent compound of this compound and is used in similar applications, but it is more reactive due to the presence of free carboxylic acid groups.

Methyl glycolate: This is a hydrogenation product of this compound and is used in the synthesis of various fine chemicals and intermediates.

This compound is unique in its ability to serve as a versatile intermediate in the synthesis of high-performance materials and its relatively mild reaction conditions compared to other esters .

生物活性

Dimethyl diglycolate (DMG) is an organic compound with the molecular formula and a chemical structure that features two methoxy groups attached to a diglycolate backbone. Its biological activity has garnered attention in various fields, particularly in drug delivery systems and polymer chemistry. This article reviews the biological activity of DMG, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : DMG is a diester derived from glycolic acid, characterized by its ability to form linkages in polymeric structures.

- Physical Properties : It is a colorless liquid with moderate solubility in water and organic solvents, making it versatile for various applications.

Biological Applications

1. Drug Delivery Systems

DMG has been utilized as a linker in the synthesis of polymer prodrugs. Research indicates that the presence of DMG enhances the release profile of drugs, particularly in anticancer applications. For instance, studies have shown that polymer prodrugs containing DMG exhibited improved cytotoxicity compared to those without it. The diglycolate linkage facilitates faster drug release due to its higher lability compared to traditional amide bonds.

- Case Study : A study demonstrated that polymer prodrugs with DMG linkers had significantly lower half-maximal inhibitory concentration (IC50) values against cancer cell lines (A549 and MiaPaCa-2) compared to control groups lacking DMG linkages. Specifically, IC50 values for DMG-containing prodrugs were 5-8 times lower than their non-DMG counterparts, indicating enhanced efficacy in targeting cancer cells .

2. Biodegradable Polymers

DMG's role as a biodegradable linker in polymers has been explored extensively. Its incorporation into polymeric structures allows for controlled degradation rates, which can be tailored based on the desired release kinetics of therapeutic agents.

| Polymer Type | Linker Type | IC50 (A549 Cells) | IC50 (MiaPaCa-2 Cells) |

|---|---|---|---|

| OEGMA-based Prodrugs | No Linker | 2.14 μM | 1.07 μM |

| OEGMA-based Prodrugs | DMG Linker | 0.30 μM | 0.13 μM |

| MMA-based Prodrugs | No Linker | Not Cytotoxic | Not Cytotoxic |

| MMA-based Prodrugs | DMG Linker | 0.50 μM | 0.25 μM |

The biological activity of DMG can be attributed to several mechanisms:

- Enhanced Drug Release : The diglycolate bond is more susceptible to hydrolysis, facilitating quicker release of active pharmaceutical ingredients (APIs).

- Improved Solubility : The hydrophilicity introduced by DMG enhances the solubility of prodrugs in aqueous environments, promoting better bioavailability.

- Selective Targeting : By modifying the polymer structure with DMG, researchers can achieve selective targeting of cancer cells while minimizing systemic toxicity.

Safety and Toxicity

While DMG shows promise in enhancing drug delivery systems, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications.

属性

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCRTUQUAYLJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220673 | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-23-5 | |

| Record name | 1,1′-Dimethyl 2,2′-oxybis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7040-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of dimethyl diglycolate highlighted in the provided research papers?

A: The research papers primarily focus on utilizing this compound as a starting material for synthesizing various 3,4-disubstituted furan-2,5-dicarboxylic acids. [, , ] This is achieved through a condensation reaction with different 1,2-carbonyl compounds like benzil, glyoxal trimer dihydrate, and diethyl oxalate.

Q2: What are the advantages of the synthesis methods described in these papers?

A2: The described synthesis methods offer several advantages:

- Conciseness: The reactions are generally one-step procedures, simplifying the synthesis process. [, ]

- Efficiency: The reported yields for the target furan-2,5-dicarboxylic acids are high, ranging from 69.1% to 98.6%. [, ]

- Versatility: By varying the 1,2-carbonyl compound used, different 3,4-disubstituted furan-2,5-dicarboxylic acids can be synthesized. [, ]

Q3: What are the differences in reaction conditions used in the presented research?

A3: While both studies utilize this compound and 1,2-carbonyl compounds for the synthesis, they differ in the specific conditions:

- Solvent: One study employs methanol as the solvent, [] while the other uses cyclohexane. []

- Catalyst: One study uses sodium methoxide (CH3ONa) as a base catalyst, [] while the other uses potassium hydroxide (KOH). []

- Reaction time: Reaction times vary slightly, with one study reporting 6 hours [] and the other 6-8 hours. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。